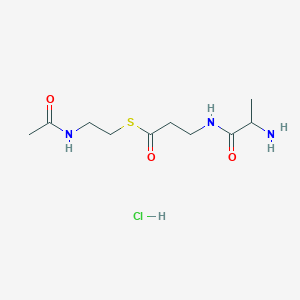

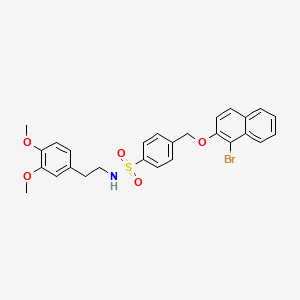

![molecular formula C9H13F3O B2484130 (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1936350-23-0](/img/structure/B2484130.png)

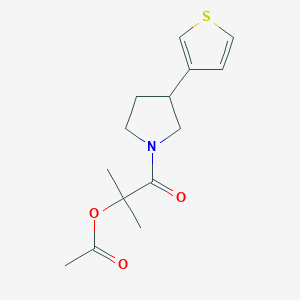

(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Methanol synthesis involves several methods, including steam reforming of natural gas, which is the most common method. This process involves converting methane and water into syngas, a mixture of hydrogen and carbon monoxide, which is then catalytically converted into methanol (G. García et al., 2021)[https://consensus.app/papers/review-hydrogen-production-methanol-conversion-garcía/c4aec148a2065d30b56efb29803590b1/?utm_source=chatgpt].

Molecular Structure Analysis

- Methanol's molecular structure contributes to its properties as a solvent and fuel. The polar nature of methanol, owing to its hydroxyl group, makes it an excellent solvent for a wide range of substances. This property is fundamental in applications ranging from industrial solvents to antifreeze (A. Cybulski, 1994)[https://consensus.app/papers/liquidphase-methanol-synthesis-catalysts-mechanism-cybulski/6416f1d7e4525b899daad9493a0c9026/?utm_source=chatgpt].

Chemical Reactions and Properties

- Methanol participates in various chemical reactions, including oxidation and esterification, owing to its alcohol group. These reactions are central to producing formaldehyde, acetic acid, and methyl esters, highlighting methanol's role as a chemical building block (Baozhai Han et al., 2016)[https://consensus.app/papers/review-oxidation-methane-methanol-han/85e95145f0045318afb12c5c22bf3a90/?utm_source=chatgpt].

Physical Properties Analysis

- The physical properties of methanol, such as its boiling point, melting point, and density, are well-documented and are critical for its storage, handling, and application in various industries (Holde Puchtler et al., 1970)[https://consensus.app/papers/methacarn-methanolcarnoy-fixation-puchtler/64ab741fdf2a56e2b0eccff7925d8712/?utm_source=chatgpt].

Chemical Properties Analysis

- Methanol's chemical properties, including its reactivity with acids, bases, and oxidizing agents, underpin its use in fuel cells and as a feedstock for chemical synthesis. The compound's versatility is evident in its application in producing biodiesel, where it acts as a reactant in transesterification reactions (Muhammad Sheraz Ahmad et al., 2021)[https://consensus.app/papers/reaction-conditions-lifetime-sapo34-catalysts-methanol-ahmad/70ba170b8ee95512880140a9d5d24f9c/?utm_source=chatgpt].

Aplicaciones Científicas De Investigación

Anodic Oxidation and Methanolysis

- Electrolytic Reactions and Product Formation : Studies have demonstrated the formation of various products through the electrolytic reactions involving bicyclic compounds similar to (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol, highlighting the utility of these compounds in generating diverse chemical structures (Baggaley, Brettle, & Sutton, 1975).

Polymerization Catalysts

- Catalysis in Polymer Production : Research indicates that certain palladium(II) catalysts, relevant to the bicyclo[2.2.1]heptane structure, can be used in the polymerization of norbornene derivatives, contributing to the synthesis of homo- and copolymers with functional groups (Reinmuth, Mathew, Melia, & Risse, 1996).

Chemical Synthesis and Rearrangements

- Synthesis of Carbocyclic Nucleoside Analogues : Carbocyclic nucleoside analogues have been synthesized using intermediates derived from compounds structurally similar to the queried compound, showcasing its potential in medicinal chemistry (Dejmek, Hřebabecký, Dračínský, & Holý, 2007).

- Ring Opening Reactions : Bicyclic compounds like (4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol have been used in studies to understand ring-opening reactions under various conditions, which is crucial in organic synthesis and understanding reaction mechanisms (Lim, Mcgee, & Sieburth, 2002).

Photochemical Reactions

- Photolysis and Beckmann Rearrangement : Photolysis of oximes of bicyclo[2.2.1]heptanones, a related compound class, results in the formation of lactams and amides, demonstrating the compound's role in photochemical rearrangements (Suginome, Furukawa, & Orito, 1987).

Enzyme-Catalyzed Reactions

- Enzymatic Hydrolyses and Chirality : Enzyme-catalyzed hydrolyses of diacetoxybicyclo[2.2.1]heptanes, closely related to the queried compound, have been investigated for regioselective and enantioselective conversions, highlighting the potential for chirally selective synthesis (Naemura, Takahashi, Tanaka, Ueno, & Chikamatsu, 1990).

Safety and Hazards

Propiedades

IUPAC Name |

[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGBFAXDPMMRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

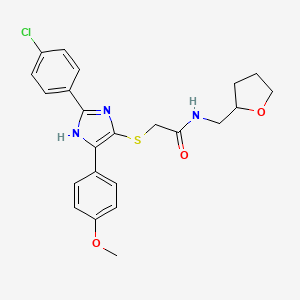

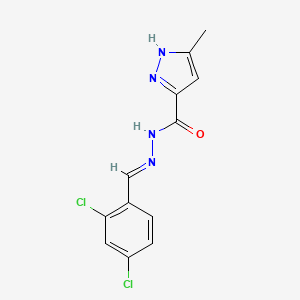

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)

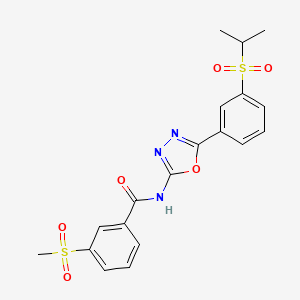

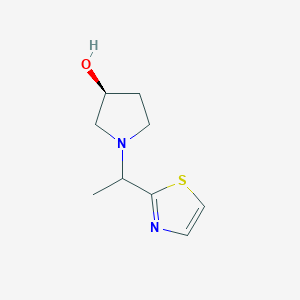

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)

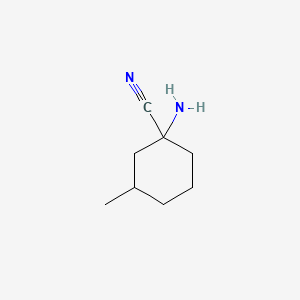

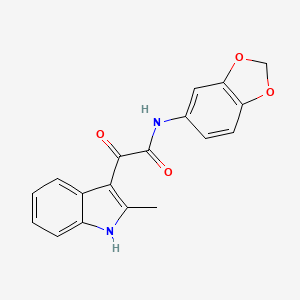

![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)